molecular formula C20H21ClN4O3S B2603326 (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride CAS No. 1217226-93-1

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride

Cat. No.: B2603326
CAS No.: 1217226-93-1
M. Wt: 432.92
InChI Key: WLPYWGQFBYPDSC-ASTDGNLGSA-N
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Description

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily investigated for its potential as a kinase inhibitor. Its molecular structure is characteristic of analogs designed to target specific ATP-binding pockets within kinase enzymes. This compound is a key derivative in the study of structure-activity relationships (SAR) for the optimization of anti-cancer agents, particularly those aimed at pathways involved in cell proliferation and survival. Research indicates that closely related (E)-acrylamide derivatives bearing a benzothiazole moiety exhibit potent and selective inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in angiogenesis PMID: 28472916 . The mechanism of action typically involves covalent binding to a cysteine residue in the target kinase's active site, leading to sustained suppression of its signaling activity. Consequently, this hydrochloride salt is utilized in preclinical studies to explore the therapeutic potential of inhibiting angiogenic and oncogenic kinases, providing a valuable tool for elucidating complex signaling networks in cell-based and in vivo disease models.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(3-nitrophenyl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S.ClH/c1-22(2)12-13-23(20-21-17-8-3-4-9-18(17)28-20)19(25)11-10-15-6-5-7-16(14-15)24(26)27;/h3-11,14H,12-13H2,1-2H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYWGQFBYPDSC-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with dimethylaminoethylamine and nitrophenylacrylamide under controlled conditions. The process generally includes:

  • Formation of the Benzothiazole Derivative : Reacting benzo[d]thiazole with appropriate amines.
  • Acrylamide Formation : Coupling the benzothiazole derivative with 3-nitrophenylacrylamide.
  • Hydrochloride Salt Formation : Converting the final product into its hydrochloride form for stability and solubility.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride exhibit potent anticancer activities. In various studies, benzothiazole derivatives have shown significant cytotoxic effects against several cancer cell lines.

  • Case Study : A study evaluated the compound's effect on human lung cancer cells (A549), demonstrating an IC50 value of approximately 6.5 µM, indicating substantial antiproliferative activity .
Cell LineIC50 (µM)Reference
A5496.5
U9375.8
B16-F107.0

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were reported, with some derivatives showing activity as low as 0.015 µg/mL against Streptococcus pneumoniae .
Bacterial StrainMIC (µg/mL)Reference
Streptococcus pneumoniae0.015
Staphylococcus aureus0.25
Escherichia coli0.5

The biological activity of (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : Some studies suggest that it may bind to DNA, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

A comparison was made between (E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride and other benzothiazole derivatives:

Compound NameIC50 (µM) in A549 CellsAntimicrobial Activity
(E)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(3-nitrophenyl)acrylamide hydrochloride6.5Yes
N-benzothiazole derivative A8.0Moderate
N-benzothiazole derivative B10.5Low

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole ring is a common feature in many analogs, but substituents at the 6-position significantly alter physicochemical and biological properties:

Compound Benzothiazole Substituent Key Implications Reference
Target compound None Simplifies synthesis; minimal steric hindrance
N-(6-Methoxybenzo[d]thiazol-2-yl)-... 6-Methoxy Enhances electron density; may improve metabolic stability
N-(6-Acetylbenzothiazol-2-yl)-... 6-Acetyl Introduces a ketone group; may reduce solubility
N-(6-Ethoxybenzothiazol-2-yl)-... 6-Ethoxy Increases hydrophobicity; alters pharmacokinetics

Key Insight : Methoxy and ethoxy groups at the 6-position (e.g., in CAS:1217245-90-3 ) improve lipophilicity and metabolic stability compared to the unsubstituted benzothiazole in the target compound. However, the acetyl group in ’s compound may reduce aqueous solubility due to increased molecular weight and polarity .

Amine Side Chain Modifications

The amine side chain influences solubility, basicity, and receptor interactions:

Compound Amine Group Key Implications Reference
Target compound Dimethylaminoethyl Moderate basicity; enhances water solubility as HCl salt
CAS:1217245-90-3 Morpholinoethyl Introduces a morpholine ring; improves metabolic stability and bioavailability
N-Benzothiazolyl-3-(dimethylamino)acrylamide Dimethylamino Shorter chain; reduced steric bulk

Key Insight: The morpholinoethyl group in CAS:1217245-90-3 offers superior metabolic stability due to the morpholine ring’s resistance to oxidative degradation compared to the dimethylaminoethyl group in the target compound . However, the dimethylaminoethyl group in the target provides a simpler synthetic pathway .

Aryl Substituent Variations

The acrylamide-linked aryl group determines electronic and steric interactions:

Compound Aryl Substituent Key Implications Reference
Target compound 3-Nitrophenyl Strong electron-withdrawing effect; enhances reactivity
(E)-N-(Benzothiazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide 2,4-Dimethoxyphenyl Electron-donating groups; may reduce electrophilicity
N-Benzothiazol-2-yl-3-(3-chlorophenyl)propanamide 3-Chlorophenyl Moderate electron-withdrawing effect; alters binding affinity

In contrast, methoxy or chloro substituents (e.g., in ’s compounds) offer tunable electronic profiles for specific applications .

Salt Form and Solubility

Hydrochloride salts are common in pharmaceuticals to improve solubility:

Compound Salt Form Solubility Implications Reference
Target compound Hydrochloride High aqueous solubility; suitable for IV formulations
N-(6-Methoxybenzo[d]thiazol-2-yl)-... Hydrochloride Comparable solubility to target compound
N-Benzothiazolyl-3-(dimethylamino)acrylamide Free base Lower solubility; requires organic solvents for delivery

Key Insight : Both the target compound and CAS:1217245-90-3 utilize hydrochloride salts to enhance bioavailability, whereas free-base analogs (e.g., ’s compound) face formulation challenges .

Q & A

Basic: What synthetic routes are commonly employed for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Reacting a benzo[d]thiazol-2-amine derivative with activated acrylamide intermediates in dichloromethane, using triethylamine as a base to facilitate amide bond formation .
  • Microwave-assisted synthesis : Optimizing reaction efficiency and yield by employing controlled microwave irradiation (e.g., 100–150°C, 10–30 minutes), as demonstrated for structurally related heterocyclic compounds .
  • Salt formation : Converting the free base to the hydrochloride salt via HCl gas or aqueous HCl in ethanol, followed by recrystallization for purity .

Key intermediates include 3-(3-nitrophenyl)acrylic acid derivatives and functionalized benzo[d]thiazole precursors.

Basic: Which spectroscopic methods are essential for structural confirmation?

Answer:
Critical characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the acrylamide group) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolving molecular conformation and hydrogen-bonding networks in crystalline forms, as seen in related thiazole-acrylamide derivatives .

Advanced: How can microwave-assisted synthesis improve yield compared to conventional methods?

Answer:
Microwave irradiation enhances reaction kinetics and selectivity by:

  • Reducing reaction time : From hours to minutes (e.g., 30 minutes vs. 12 hours for similar heterocycles) .
  • Minimizing side reactions : Controlled heating prevents thermal decomposition of nitro groups or acrylamide bonds.
  • Improving purity : Higher yields (e.g., 85–90% vs. 60–70% under reflux) due to uniform energy distribution .

Methodological tip : Optimize parameters (power, solvent polarity) using design-of-experiment (DoE) approaches to balance efficiency and scalability.

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis before assays .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and concentrations (IC₅₀ values can vary by 10–100x depending on protocols) .
  • Solubility factors : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts.
  • Orthogonal assays : Combine apoptosis assays (Annexin V), cell cycle analysis (PI staining), and target-specific Western blots to cross-validate mechanisms .

Advanced: How does the 3-nitrophenyl group influence electronic properties and reactivity?

Answer:
The nitro group:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic substitution reactions via electron-withdrawing effects .
  • Affords π-π stacking : Facilitates binding to aromatic residues in target proteins (e.g., kinase active sites), as shown in docking studies of nitroaryl derivatives .
  • Impacts redox potential : May contribute to pro-drug activation under reducing cellular conditions (e.g., in hypoxic tumor microenvironments) .

Experimental validation : Cyclic voltammetry (CV) can quantify reduction potentials, while DFT calculations predict charge distribution .

Basic: What storage conditions ensure stability of the hydrochloride salt?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic .
  • Solvent stability : Prepare fresh DMSO solutions for assays; avoid aqueous buffers with pH >7 to prevent free base precipitation .

Advanced: What computational methods predict binding affinity to target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB entries for tyrosine kinases) to model interactions with the benzo[d]thiazole and acrylamide moieties .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
  • QSAR modeling : Correlate substituent effects (e.g., nitro position) with bioactivity using datasets from analogous compounds .

Advanced: How to optimize reaction conditions for large-scale synthesis?

Answer:

  • Solvent selection : Replace dichloromethane with ethyl acetate or THF for easier scale-up and lower toxicity .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce nitro groups (if required) without side products .
  • Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .

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